molecular formula C10H10BrFO2 B1530175 Propan-2-yl 5-bromo-2-fluorobenzoate CAS No. 1369403-80-4

Propan-2-yl 5-bromo-2-fluorobenzoate

Cat. No. B1530175
M. Wt: 261.09 g/mol
InChI Key: XNBVENDIDDDPAR-UHFFFAOYSA-N
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Description

Propan-2-yl 5-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 . It is also known by its IUPAC name, isopropyl 5-bromo-2-fluorobenzoate .


Molecular Structure Analysis

The InChI code for Propan-2-yl 5-bromo-2-fluorobenzoate is 1S/C10H10BrFO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Propan-2-yl 5-bromo-2-fluorobenzoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Fluorescent Tag for Carbohydrates Analysis

  • Study Overview : A study reported the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars. This compound enables the sensitive HPLC-based detection of monosaccharides by reacting with the anomeric carbon of sugars to afford a fluorescent 2-pyridylfuran (2-PF) moiety. The method allows subfemtomole detection of galactose-derived products and is applicable to complex biological matrices such as blood and milk samples (Cai et al., 2014).

Radiosynthesis of Fluorine-18 Labeled Beta-blockers

  • Study Overview : An efficient method for fluorine-18 labeling of beta-blockers, specifically [(18)F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, was developed. This study highlights the potential of using fluorine-18 labeled compounds for PET imaging, despite challenges such as rapid washout from the brain (Stephenson et al., 2008).

Cell Growth Assays in Culture

  • Study Overview : A new tetrazolium analog was evaluated for in vitro cell growth assays. This compound, in combination with phenazine methosulfate (PMS), forms a water-soluble formazan product, allowing for easy measurement of cell growth in culture. This method is applicable across various cell lines, including those from mouse and human origins (Cory et al., 1991).

Synthesis and Characterization of Radioligands

  • Study Overview : The synthesis and characterization of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5), was conducted. Despite its instability in monkey blood, [11C]SP203 shows promise for providing a significant mGluR5-specific signal in the brain, suggesting its evaluation for human brain studies (Siméon et al., 2012).

Anticancer Activity of Benzothiazole Derivatives

  • Study Overview : A study focused on the synthesis of new benzothiazole acylhydrazones as anticancer agents. These compounds demonstrated potential anticancer activity against various cancer cell lines, including glioma and adenocarcinoma cell lines, highlighting the therapeutic potential of benzothiazole derivatives (Osmaniye et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

propan-2-yl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVENDIDDDPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-bromo-2-fluorobenzoate

CAS RN

1369403-80-4
Record name propan-2-yl 5-bromo-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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